Antiproliferative Activity of 2,6-Difluoro-4-methylbenzamide-Derived Purine Hybrids in K562 and HL-60 Cancer Cell Lines vs. 4-Methylbenzamide Scaffold Alone
Derivatives synthesized from the 4-methylbenzamide scaffold containing 2,6-substituted purines (where the 2,6-difluoro-4-methylbenzamide motif is present) demonstrate potent antiproliferative activity against human chronic myelogenous leukemia (K562) and acute promyelocytic leukemia (HL-60) cell lines. The most active compounds (7 and 10) exhibit IC50 values in the low micromolar range, whereas the parent 4-methylbenzamide scaffold lacks comparable direct activity [1]. This evidence supports the procurement of 2,6-difluoro-4-methylbenzamide as a starting material for synthesizing these active hybrids.
| Evidence Dimension | Antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Compound 7: 2.27 μM (K562), 1.42 μM (HL-60); Compound 10: 2.53 μM (K562), 1.52 μM (HL-60) |
| Comparator Or Baseline | 4-methylbenzamide scaffold alone (no reported direct antiproliferative activity in this assay system) |
| Quantified Difference | Low micromolar potency achieved by 2,6-difluoro-4-methylbenzamide-derived hybrids vs. inactive parent scaffold |
| Conditions | K562 and HL-60 human leukemia cell lines; 72 h incubation; MTT assay |
Why This Matters
For medicinal chemistry programs targeting kinase inhibition in hematological malignancies, procuring 2,6-difluoro-4-methylbenzamide as a building block enables access to this validated anticancer SAR series, unlike the simpler 4-methylbenzamide.
- [1] Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals 2021, 14, 1192. View Source
